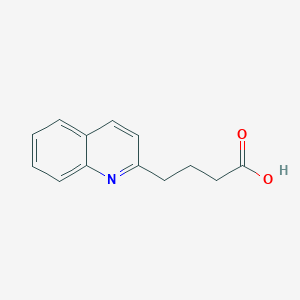

4-(Quinolin-2-yl)butanoic acid

Description

Significance of Quinoline-Butanoic Acid Hybrid Systems in Chemical Sciences

The fusion of quinoline (B57606) and butanoic acid moieties into a single molecular entity creates a hybrid system with significant potential in the chemical sciences. Quinoline derivatives are well-established as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. researchgate.net This has led to their incorporation into a wide array of therapeutic agents. researchgate.netorientjchem.org The hybridization of quinoline with other chemical scaffolds, such as butanoic acid, is a promising strategy in drug design and discovery. researchgate.net This approach can enhance the affinity and potency of the resulting molecule, and potentially reduce side effects and the likelihood of drug resistance. researchgate.net

The butanoic acid component of the hybrid system introduces a carboxylic acid functional group, which can influence the molecule's solubility and its ability to interact with biological targets, such as the active sites of enzymes. The combination of the rigid, aromatic quinoline core with the flexible butanoic acid chain allows for diverse structural modifications and functionalizations, providing a versatile platform for developing new chemical entities with tailored properties.

Overview of Quinoline and Butanoic Acid Scaffolds in Organic Synthesis and Life Sciences

The individual components of 4-(Quinolin-2-yl)butanoic acid, the quinoline and butanoic acid scaffolds, are themselves of great importance in organic synthesis and the life sciences.

Quinoline Scaffold:

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the synthesis of a vast number of biologically active compounds. acs.org Its derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimalarial nih.gov

Anticancer orientjchem.orgmdpi.com

Antiviral acs.org

Anti-inflammatory acs.org

Antitubercular mdpi.com

The synthesis of the quinoline scaffold itself has been the subject of extensive research, with numerous named reactions developed for its construction, such as the Skraup, Doebner-von Miller, and Friedländer syntheses. rsc.org Modern synthetic methods also employ transition-metal catalysis and green chemistry principles to access this important heterocyclic system. rsc.org

Butanoic Acid Scaffold:

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are also significant in both biological and synthetic contexts. ontosight.ai The carboxylic acid group is a key functional group in many biologically important molecules and can participate in a variety of chemical reactions. ontosight.aiontosight.ai Butanoic acid derivatives are utilized as building blocks in organic synthesis for the construction of more complex molecules. cymitquimica.com In the life sciences, these scaffolds can be found in molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The synthesis of butanoic acid derivatives often involves reactions such as condensation and esterification to introduce various functional groups and build molecular complexity. ontosight.ai

The following table provides a summary of the key properties of the parent compound:

| Property | Value |

| CAS Number | 92028-91-6 |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

| SMILES Code | O=C(O)CCCC1=NC2=CC=CC=C2C=C1 |

Table 1: Physicochemical Properties of this compound. bldpharm.com

Recent research has explored the synthesis and potential applications of various quinoline-carboxylic acid derivatives. For instance, studies have investigated the antiproliferative and anti-inflammatory properties of different quinoline carboxylic acids. nih.gov Other work has focused on the synthesis of complex molecules where a quinoline moiety is linked to a butanoic acid derivative as part of a larger, more intricate structure. nih.gov These research efforts underscore the continued interest in the chemical and biological properties of compounds that feature the quinoline and butanoic acid scaffolds.

Structure

2D Structure

3D Structure

Properties

CAS No. |

92028-91-6 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-quinolin-2-ylbutanoic acid |

InChI |

InChI=1S/C13H13NO2/c15-13(16)7-3-5-11-9-8-10-4-1-2-6-12(10)14-11/h1-2,4,6,8-9H,3,5,7H2,(H,15,16) |

InChI Key |

OLJDCUNTSCQLQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthetic Approaches to 4-(Quinolin-2-yl)butanoic Acid and its Structural Analogues

Direct synthetic routes to this compound are not extensively documented in the literature, necessitating the exploration of multi-step pathways that construct the butanoic acid side chain onto a pre-existing quinoline (B57606) core. These methods often involve the functionalization of reactive positions on the quinoline ring, particularly the 2-position.

Reaction Conditions and Reagent Optimization

A plausible and versatile approach to the synthesis of this compound involves the alkylation of a suitable 2-substituted quinoline precursor. One common strategy begins with 2-methylquinoline (B7769805) (quinaldine), a readily available starting material. The methyl group at the 2-position of the quinoline ring is activated due to the electron-withdrawing nature of the nitrogen atom, making its protons acidic and amenable to deprotonation by a strong base.

The optimization of this approach hinges on the choice of base, solvent, and the alkylating agent. Strong bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically required to generate the 2-quinolylmethyl anion. The reaction is generally performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent side reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common media for these reactions.

Once the anion is formed, it can be reacted with a three-carbon electrophile that contains a masked or protected carboxylic acid functionality. A suitable electrophile would be a 3-halopropanoate ester, such as ethyl 3-bromopropanoate. The subsequent hydrolysis of the ester group under acidic or basic conditions would then yield the desired this compound.

Table 1: Plausible Reaction Conditions for the Synthesis of this compound via Alkylation of 2-Methylquinoline

| Step | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) |

| 1. Deprotonation | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to 0 | 1-2 |

| 2. Alkylation | Ethyl 3-bromopropanoate | Tetrahydrofuran (THF) | -78 to room temp. | 2-12 |

| 3. Hydrolysis | Aqueous HCl or NaOH | Ethanol/Water | Reflux | 2-6 |

It is important to note that optimization of these conditions, including stoichiometry of reagents and reaction times, would be necessary to achieve optimal yields and minimize the formation of byproducts.

Multi-step Organic Transformations for Targeted Synthesis

A more elaborate, yet potentially higher-yielding, multi-step synthesis could involve the creation of a more reactive quinoline intermediate. For instance, 2-methylquinoline can be converted to 2-(bromomethyl)quinoline (B1281361) via radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide. This intermediate is a potent electrophile.

This 2-(bromomethyl)quinoline can then be used in a nucleophilic substitution reaction with a malonic ester derivative, such as diethyl malonate, in the presence of a base like sodium ethoxide. This would form a diester intermediate. Subsequent hydrolysis and decarboxylation of the malonic ester moiety would then yield the desired this compound.

Another multi-step approach could involve the reaction of 2-chloroquinoline (B121035) with a suitable organometallic reagent. For example, a Grignard reagent or an organolithium species derived from a protected 4-halobutanoic acid could potentially undergo a coupling reaction with 2-chloroquinoline, catalyzed by a transition metal such as palladium or nickel. Subsequent deprotection would then afford the final product.

Advanced Synthetic Strategies for Related Quinoline-Carboxylic Acid Derivatives

While direct syntheses of this compound are not prevalent, a wealth of knowledge exists for the synthesis of the broader class of quinoline-carboxylic acids. These advanced strategies offer powerful tools for accessing a wide range of derivatives and could potentially be adapted for the synthesis of the target molecule.

Innovations in Doebner and Pfitzinger Reactions

The Doebner reaction is a classic method for the synthesis of quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org While this reaction traditionally yields substitution at the 4-position, modifications and alternative substrates could potentially lead to 2-substituted analogues. For instance, the use of a different ketoacid in place of pyruvic acid could theoretically lead to different substitution patterns, although this is not a common application of the Doebner reaction. Recent advancements in the Doebner reaction have focused on improving yields and reaction conditions, including the use of microwave irradiation and various catalysts to drive the reaction. nih.gov

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The carbonyl compound must possess an enolizable α-methylene group. To theoretically synthesize a 2-substituted butanoic acid derivative via a Pfitzinger-type reaction, one would need to employ a specific keto-acid that, upon condensation and cyclization, would result in the desired side chain at the 2-position. This would represent a significant modification of the classical Pfitzinger reaction, which typically places the newly formed substituent at the 2-position relative to the carboxylic acid at the 4-position. Innovations in the Pfitzinger reaction have included the use of microwave assistance and the development of one-pot procedures to improve efficiency and yield. ijsr.netjocpr.com

Table 2: Comparison of Classical Quinoline Synthesis Reactions

| Reaction | Reactants | Product |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid |

Transition-Metal Catalyzed Coupling and Cyclization Methodologies

Modern organic synthesis has been revolutionized by transition-metal catalysis, and the synthesis of quinolines is no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and can be employed to introduce substituents onto a pre-formed quinoline ring. wikipedia.org For example, a 2-haloquinoline could be coupled with a suitable organoboron or organotin reagent bearing the butanoic acid side chain (or a precursor thereof).

Palladium-catalyzed cyclization reactions have also been developed for the de novo synthesis of the quinoline ring system. These reactions often involve the intramolecular cyclization of appropriately substituted anilines or other aromatic precursors. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to control the regioselectivity of the cyclization and the nature of the substituents on the resulting quinoline ring.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling cleaner reactions. nih.govbenthamdirect.com The application of microwave irradiation to classical quinoline syntheses, such as the Doebner and Pfitzinger reactions, has been shown to significantly reduce reaction times from hours to minutes. lew.rotandfonline.com

The mechanism of microwave heating involves the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating methods. For the synthesis of quinoline derivatives, microwave-assisted protocols have been successfully applied to various cyclization and condensation reactions, often leading to higher yields and purities of the desired products. researchgate.net While a specific microwave-assisted synthesis of this compound has not been reported, the general success of this technology in quinoline synthesis suggests its potential applicability.

One-Pot Procedures for Enhanced Synthetic Efficiency

The synthesis of quinoline derivatives, including structures analogous to this compound, has been significantly advanced by the development of one-pot procedures. These methods offer increased efficiency by combining multiple reaction steps into a single sequence without the need for isolating intermediates, thereby saving time, resources, and reducing waste.

A prominent one-pot strategy for constructing the quinoline core is the Doebner reaction, a three-component condensation of anilines, aldehydes, and pyruvic acid. nih.govresearchgate.net This reaction can be catalyzed by various agents, including ytterbium perfluorooctanoate [Yb(PFO)3] in water, offering an environmentally benign approach. researchgate.net While the classic Doebner reaction yields 2-substituted quinoline-4-carboxylic acids, modifications and related multicomponent reactions (MCRs) provide pathways to other isomers. For instance, a one-pot synthesis of quinolin-4(1H)-one derivatives has been achieved through a sequential Michael addition-elimination followed by a palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org Such strategies highlight the potential for creating complex quinoline scaffolds in a single, efficient operation.

The application of MCRs to build covalent organic frameworks (COFs) has also been demonstrated, where a quinolinecarboxylic acid-linked COF was synthesized via a Doebner reaction, showcasing the robustness of this one-pot approach for creating complex supramolecular structures. nih.gov

Table 1: Comparison of Catalysts in One-Pot Doebner Reactions

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Ytterbium perfluorooctanoate [Yb(PFO)3] | Water | Environmentally benign, catalyst can be recycled | researchgate.net |

| Sulfamic acid | 1,4-dioxane/n-butanol | Shortened reaction times, simplified process | nih.gov |

Oxidative Annulation and Cross-Dehydrogenative Coupling Approaches

Modern synthetic strategies increasingly rely on oxidative annulation and cross-dehydrogenative coupling (CDC) to form the quinoline ring system. These methods often utilize C-H bond activation, representing a more atom- and step-economical approach compared to traditional named reactions that require pre-functionalized starting materials. mdpi.comnih.gov

Oxidative annulation can involve the coupling of anilines with various partners. For example, the reaction of anilines with aryl ketones and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by K2S2O8, provides 4-arylquinolines. organic-chemistry.org Palladium-catalyzed allylic C–H oxidative annulation has been used to assemble functionalized 2-substituted quinoline derivatives from anilines and allyl alcohols. mdpi.comnih.gov

Cross-dehydrogenative coupling (CDC) enables the formation of C-C or C-heteroatom bonds by combining two C-H bonds, typically with the aid of a metal catalyst and an oxidant. nih.gov This approach has been extensively used for the C2-functionalization of quinoline N-oxides. mdpi.comnih.gov For instance, palladium-catalyzed oxidative cross-coupling of quinoline N-oxide with indoles and thiazoles has been reported. nih.gov An efficient CDC of quinoline N-oxides with 1,3-azoles has also been developed under metal- and external oxidant-free conditions. acs.org These methods provide direct routes to functionalized quinolines that would be difficult to access otherwise.

Table 2: Examples of Oxidative Coupling Reactions for Quinoline Synthesis

| Reaction Type | Reactants | Catalyst/Promoter | Key Feature | Reference |

|---|---|---|---|---|

| Oxidative Annulation | Anilines, Aryl Ketones, DMSO | K2S2O8 | DMSO acts as a methine equivalent | organic-chemistry.org |

| Oxidative Annulation | Anilines, Allyl Alcohols | Palladium Acetate | Does not require acid, base, or additives | nih.gov |

| Cross-Dehydrogenative Coupling | Quinoline N-Oxides, 1,3-Azoles | Base-promoted | Metal- and external oxidant-free | acs.org |

Derivatization Strategies for Structural Diversification

Esterification and Amidation Reactions for Functional Group Introduction

The butanoic acid side chain of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental for introducing new functional groups, modifying the compound's physicochemical properties, and preparing it for further coupling reactions.

Esterification is typically achieved via the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comquora.com This is a reversible equilibrium-driven process, often facilitated by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate esterification under milder conditions. organic-chemistry.org

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction generally requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. ajchem-a.comresearchgate.net The resulting acyl chloride is then reacted with the desired amine. Carbodiimide coupling reagents, such as EDCI, are also widely used to promote direct amidation between the carboxylic acid and amine, avoiding the need for the harsher conditions associated with acyl chloride formation. nih.gov The synthesis of various quinolinone carboxamides demonstrates the successful application of these coupling methods to quinoline carboxylic acid systems. mdpi.com

Regioselective Ring Modifications and Substituent Introduction on the Quinoline Core

The quinoline ring itself offers multiple positions for the introduction of new substituents, and achieving regioselectivity is a key challenge in the synthesis of complex derivatives. Modern methods, particularly those involving transition metal-catalyzed C-H activation, have provided powerful tools for the site-selective functionalization of the quinoline core. mdpi.comnih.gov

The electronic properties of the quinoline ring make it susceptible to functionalization at various positions. C-H activation strategies have been developed to introduce aryl, alkyl, and other functional groups at nearly all positions of the quinoline ring, often with high regioselectivity controlled by the choice of catalyst, ligands, and directing groups. mdpi.comrsc.org For instance, palladium-catalyzed reactions are frequently used for C2-arylation of quinoline N-oxides. mdpi.com The development of dearomative hydroboration methods also allows for the regioselective introduction of boron onto the quinoline ring, creating versatile building blocks for further diversification. nih.gov

Furthermore, magnesiation using specific reagents like TMPMgCl·LiCl allows for direct and regioselective deprotonation at positions C3, C4, and C2, enabling subsequent functionalization with various electrophiles. acs.org These advanced methodologies provide a sophisticated toolbox for precisely modifying the quinoline scaffold of this compound, allowing for the synthesis of a diverse library of analogues.

Chiral Synthesis and Resolution of Enantiomers

The synthesis of enantiomerically pure forms of chiral quinoline derivatives is of significant interest. While this compound itself is achiral, derivatization can introduce chiral centers, necessitating methods for chiral synthesis or the resolution of enantiomeric mixtures.

Chiral synthesis can be approached by using chiral starting materials or through asymmetric catalysis. For the derivatization of the butanoic acid chain, chiral alcohols or amines can be used in esterification or amidation reactions, respectively, to produce diastereomeric products that can often be separated by standard chromatographic techniques like column chromatography or crystallization.

For resolving racemic mixtures, a common strategy is derivatization with a chiral resolving agent. This involves reacting the racemic compound with an enantiomerically pure acid or base to form a pair of diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility. Another approach involves the use of chiral derivatizing reagents (CDRs). For example, quinoline-based CDRs have been synthesized by introducing a chiral amino acid, such as L-proline, onto a quinoline scaffold. researchgate.net These reagents can be coupled with a racemic compound to form diastereomers that can be separated and quantified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| L-proline |

| Oxalyl chloride |

| Pyruvic acid |

| Sulfuric acid |

| Thionyl chloride |

| TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex) |

Chemical Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Quinoline-Butanoic Acid Formation

The synthesis of the quinoline (B57606) ring system, a key feature of 4-(quinolin-2-yl)butanoic acid, can be achieved through various named reactions, each with its own distinct mechanistic pathway. These reactions are fundamental to constructing the bicyclic heteroaromatic core.

Several classical condensation reactions are employed for the synthesis of quinoline derivatives. While direct synthesis of this compound via these methods is not extensively detailed in the literature, the mechanisms for forming the core quinoline-carboxylic acid structures are well-established and provide the foundational chemistry.

Pfitzinger Reaction : This reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids. ui.ac.id It involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. nih.gov The mechanism proceeds through the opening of the isatin ring to form an isatic acid intermediate. This intermediate then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid. nih.goviipseries.org Subsequent decarboxylation can yield the desired quinoline. pharmaguideline.com The choice of carbonyl compound is crucial for determining the substitution pattern of the final product.

Doebner Reaction : This is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of an imine from the aniline and aldehyde. Pyruvic acid then reacts with this imine, leading to a cyclized dihydroquinoline intermediate. nih.gov This intermediate is subsequently oxidized to the aromatic quinoline system. nih.gov A variation, the Doebner hydrogen-transfer reaction, has been developed to improve yields, especially for anilines with electron-withdrawing groups. nih.gov

Friedländer Synthesis : This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). nih.gov The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation, followed by cyclization and dehydration (cyclodehydration) to form the quinoline ring. nih.goviipseries.org This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

| Reaction Name | Reactants | Key Intermediate(s) | Product Type |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl compound (with α-methylene) | Isatic acid | Quinoline-4-carboxylic acid nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Imine, Dihydroquinoline nih.gov | Quinoline-4-carboxylic acid nih.gov |

| Friedländer Synthesis | o-aminobenzaldehyde/ketone, Compound with α-methylene group | Aldol adduct, Schiff base | Substituted quinoline nih.gov |

The modification of the quinoline core itself through ring expansion and contraction represents an advanced strategy for generating structural diversity. These reactions often involve complex rearrangements and are of significant interest in synthetic chemistry. wikipedia.org

Ring Expansion : A notable example is the regiodivergent ring expansion of oxindoles to form quinolinones. acs.orgnih.gov This transformation allows for skeletal editing and can be directed to yield different regioisomers by selecting specific reaction conditions. acs.orgnih.gov The mechanism can proceed through various intermediates depending on the reagents used, but often involves the formation of a strained bicyclic system that rearranges to the larger quinolinone ring. These methods have been applied to the late-stage functionalization of bioactive molecules. acs.orgnih.gov

Ring Contraction : While less common for the quinoline system itself, ring contraction processes in related heterocyclic systems can be mechanistically informative. wikipedia.org For instance, the Demyanov rearrangement, involving the diazotization of aminocycloalkanes, can lead to ring-contracted products through carbocation intermediates. wikipedia.org Such principles could theoretically be applied to hydrogenated quinoline derivatives to generate novel ring systems.

Mechanistic Insights into Derivatization Reactions of the Butanoic Acid Moiety

The butanoic acid side chain of this compound offers a reactive handle for further chemical modifications. The carboxylic acid group can undergo a variety of transformations, allowing for the synthesis of a wide range of derivatives such as esters, amides, and other functional groups.

Mechanistic studies on the decarboxylation of butanoic acid on palladium surfaces, for example, show pathways involving the formation of surface butanoate species. researchgate.net The derivatization of the carboxyl group typically proceeds through the activation of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Common derivatization reactions include:

Esterification : Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

Amidation : Activation of the carboxylic acid, often by conversion to an acyl chloride (e.g., using thionyl chloride) or by using coupling agents, is followed by nucleophilic substitution with an amine. ajchem-a.com

Reduction : The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride. The mechanism involves the formation of an aluminate salt intermediate.

A study on the synthesis of novel compounds from quinoline-2-carboxylic acid demonstrated the conversion of the acid to an acyl chloride, which was then reacted with hydrazine (B178648) to form a hydrazide. ajchem-a.com This intermediate was further elaborated into various heterocyclic systems, showcasing the versatility of the carboxylic acid functional group. ajchem-a.com

Catalytic Mechanisms Governing Quinoline-Butanoic Acid Synthesis and Transformations

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of quinolines and their derivatives is no exception, with various catalytic systems being developed.

Transition Metal Catalysis : Palladium-catalyzed reactions are widely used for the synthesis of quinolin-4-ones. nih.gov For instance, the coupling of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere, catalyzed by a palladium complex, provides a route to the quinolinone core. nih.gov Copper catalysts have also been employed in annulation reactions to construct the quinoline skeleton. mdpi.com These reactions often proceed through catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

N-Heterocyclic Carbene (NHC) Catalysis : NHCs have emerged as powerful organocatalysts for a variety of transformations. In the context of quinolin-4-one synthesis, NHCs can catalyze the reaction between an aldehyde and a bromide. nih.gov The proposed mechanism involves the nucleophilic attack of the carbene on the aldehyde to form a Breslow intermediate (a homoenolate equivalent), which then reacts with the bromide. Intramolecular cyclization and dehydration subsequently yield the quinolin-4-one product. nih.gov

Acid/Base Catalysis : As mentioned in section 3.1.1, many of the classical quinoline syntheses are catalyzed by acids (Brønsted or Lewis) or bases. nih.gov For example, the Combes synthesis of 2,4-disubstituted quinolines involves the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization. iipseries.org The role of the catalyst is to activate the carbonyl groups towards nucleophilic attack and to facilitate the dehydration steps.

| Catalyst Type | Example Reaction | General Mechanistic Feature | Reference |

|---|---|---|---|

| Transition Metal (Palladium) | Carbonylative coupling of 2-iodoaniline (B362364) and acetylene | Oxidative addition-reductive elimination cycle | nih.gov |

| Transition Metal (Copper) | [4 + 1 + 1] annulation of sulfoxonium ylides with anthranils | Generation of carbene intermediates | mdpi.com |

| N-Heterocyclic Carbene (NHC) | Synthesis of quinolin-4-ones from aldehydes | Formation of Breslow intermediate/homoenolate | nih.gov |

| Acid Catalysis | Combes synthesis | Protonation and activation of carbonyl groups | iipseries.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed investigation of molecular systems. For quinoline (B57606) derivatives, Density Functional Theory (DFT) is a commonly utilized method that offers a balance between accuracy and computational cost, making it suitable for analyzing the geometry, electronic structure, and spectroscopic properties of molecules like "4-(Quinolin-2-yl)butanoic acid".

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For quinoline derivatives, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netcnr.it These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles.

The optimized geometry of "this compound" would feature the planar quinoline ring system connected to a flexible butanoic acid side chain. The bond lengths within the quinoline ring are expected to show aromatic character, with lengths intermediate between typical single and double bonds due to electron delocalization. arabjchem.org For instance, studies on similar quinoline derivatives show C-C bond lengths within the ring system ranging from approximately 1.37 Å to 1.42 Å. arabjchem.org The electronic structure analysis reveals how electrons are distributed across the molecule, highlighting the electronegative nitrogen atom in the quinoline ring as a site of increased electron density.

Table 1: Representative Theoretical Bond Lengths and Angles for Quinoline Derivatives Based on DFT Calculations (Note: Data is illustrative and based on computational studies of related quinoline structures. Specific values for this compound require dedicated calculation.)

| Parameter | Bond Type | Typical Calculated Value |

| Bond Length | C-C (aromatic) | 1.37 - 1.42 Å |

| C-N (aromatic) | ~1.36 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| O-H (carboxyl) | ~0.97 Å | |

| Bond Angle | C-N-C (in ring) | ~117° |

| O-C=O (carboxyl) | ~124° | |

| C-O-H (carboxyl) | ~106° |

Theoretical calculations are instrumental in predicting and interpreting various types of molecular spectra.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of bonds. For "this compound," characteristic peaks would be predicted for the C=O stretch of the carboxylic acid (typically around 1700-1750 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), C-H stretches of the aromatic ring (around 3000-3100 cm⁻¹), and various C-C and C-N ring vibrations. researchgate.netajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the analysis of experimental spectra. These calculations help in assigning specific peaks to each unique proton and carbon atom in the molecule's structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions. rsc.org The calculated absorption wavelengths (λmax) and oscillator strengths correspond to the energy required to promote electrons from occupied to unoccupied molecular orbitals, which is observed in UV-Vis spectra. scirp.org For quinoline and its derivatives, these transitions are typically π → π* in nature, occurring within the aromatic system. scirp.org

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within a molecule. arabjchem.orgijastems.org This analysis provides insight into intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. ijastems.orgresearchgate.net

For "this compound," NBO analysis would reveal significant stabilization energies arising from electron delocalization within the π-system of the quinoline ring. Furthermore, it would quantify the donor-acceptor interactions responsible for the formation of hydrogen bonds, particularly involving the carboxylic acid group. The lone pairs on the oxygen atoms of the carboxyl group can act as donors, and the acidic hydrogen can act as an acceptor, facilitating strong intermolecular hydrogen bonding that influences the compound's physical properties. arabjchem.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. rsc.orgscirp.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. rsc.org Conversely, a small gap indicates a molecule is more reactive. For "this compound," the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may also be distributed over this aromatic system. The presence of the butanoic acid group can influence the energies of these orbitals.

Table 2: Representative HOMO-LUMO Energies and Gap for Quinoline and Related Derivatives (Note: Values are illustrative and sourced from computational studies on analogous structures.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| Cinnoline-4-carboxylic acid ijastems.org | -7.103 | -3.102 | 4.001 |

| Butanoic Acid Derivative (1) researchgate.net | -6.53 | -0.98 | 5.55 |

| Butanoic Acid Derivative (2) researchgate.net | -6.72 | -1.17 | 5.55 |

An Electrostatic Potential (ESP) map is a color-coded, three-dimensional visualization of the charge distribution on the surface of a molecule. libretexts.orgyoutube.com It is invaluable for predicting how molecules will interact with each other, identifying sites for electrophilic and nucleophilic attack. chemrxiv.org

The map is colored according to the local electrostatic potential:

Red: Regions of most negative potential, indicating high electron density. These are typically associated with lone pairs on electronegative atoms (like oxygen or nitrogen) and are attractive to electrophiles. youtube.comchemrxiv.org

Blue: Regions of most positive potential, indicating electron deficiency. These areas, often around hydrogen atoms bonded to electronegative atoms, are susceptible to nucleophilic attack. youtube.comchemrxiv.org

Green/Yellow: Regions of neutral or intermediate potential. youtube.com

In an ESP map of "this compound," the most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring. The most positive potential (blue) would be located on the acidic hydrogen of the carboxyl group (O-H), making it the primary site for deprotonation and hydrogen bonding. researchgate.netresearchgate.net This visualization clearly illustrates the molecule's polar regions and its potential for electrostatic interactions.

Reaction Mechanism Elucidation via Advanced Computational Methods

While specific computational studies elucidating reaction mechanisms for "this compound" are not prominent in the surveyed literature, computational chemistry is a powerful tool for such investigations. Advanced methods, including DFT, can be used to map out the potential energy surface of a chemical reaction. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.

By calculating the activation energies associated with different possible pathways, chemists can predict the most likely mechanism for a given reaction. For instance, theoretical studies could be employed to understand the mechanisms of esterification of the butanoic acid group or electrophilic substitution on the quinoline ring, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Calculation of Energy Barriers

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, this would involve identifying the high-energy transition state structures for various potential reactions, such as cyclization, oxidation, or decarboxylation.

Methodology: Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed to locate transition states and calculate their geometries and vibrational frequencies. A key indicator of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Energy Barrier Calculation: Once the transition state is identified, its energy can be compared to that of the reactants to determine the activation energy barrier. This barrier is a critical factor in predicting the rate of a chemical reaction.

Table 1: Hypothetical Energy Barriers for Potential Reactions of this compound

| Reaction Pathway | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | Data Not Available |

| Oxidation of Butanoic Acid Chain | DFT (M06-2X/6-311+G**) | Data Not Available |

| Decarboxylation | CCSD(T)/aug-cc-pVTZ | Data Not Available |

Determination of Thermodynamic Stability of Tautomeric Forms

Tautomerism, the interconversion of structural isomers, can significantly influence the chemical and biological properties of a molecule. For this compound, potential tautomers could arise from proton migration between the carboxylic acid group and the nitrogen atom of the quinoline ring.

Computational Approach: The relative thermodynamic stabilities of these tautomers can be determined by calculating their Gibbs free energies. Lower Gibbs free energy indicates a more stable tautomer.

Influencing Factors: The solvent environment can play a crucial role in tautomeric equilibrium. Therefore, computational models often incorporate solvent effects to provide a more accurate prediction of tautomer populations in different media.

Table 2: Predicted Relative Stabilities of this compound Tautomers

| Tautomeric Form | Computational Method | Solvent Model | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Carboxylic Acid Form | DFT (B3LYP/6-31G*) | PCM (Water) | Data Not Available |

| Zwitterionic Form | DFT (B3LYP/6-31G*) | PCM (Water) | Data Not Available |

| Carboxylic Acid Form | DFT (B3LYP/6-31G*) | PCM (Toluene) | Data Not Available |

| Zwitterionic Form | DFT (B3LYP/6-31G*) | PCM (Toluene) | Data Not Available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, providing insights into its conformational preferences and interactions with its environment over time.

Conformational Analysis of this compound in Various Environments

The flexible butanoic acid side chain of this compound can adopt numerous conformations. Identifying the low-energy conformers is essential for understanding its shape and how it might interact with biological targets or other molecules.

Techniques: Conformational searches can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. These searches systematically explore the potential energy surface to identify stable conformers.

Environmental Effects: The preferred conformation can be influenced by the surrounding medium. Therefore, conformational analysis is often conducted in the gas phase, as well as in implicit and explicit solvent models to mimic different environments.

Table 3: Key Dihedral Angles for Low-Energy Conformers of this compound (Hypothetical Data)

| Conformer | Environment | Dihedral Angle 1 (°) (Cα-Cβ-Cγ-Cδ) | Dihedral Angle 2 (°) (N-C2-Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | Gas Phase | Data Not Available | Data Not Available | Data Not Available |

| B | Water | Data Not Available | Data Not Available | Data Not Available |

| C | DMSO | Data Not Available | Data Not Available | Data Not Available |

Solvation Effects on Chemical Reactivity and Stability

The interaction of this compound with solvent molecules can significantly impact its stability and reactivity. Solvation models are used to simulate these effects computationally.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient for estimating the effects of solvation on molecular properties.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method, often used in molecular dynamics simulations, provides a more detailed and accurate picture of solute-solvent interactions, including hydrogen bonding.

Table 4: Calculated Solvation Free Energies for this compound

| Solvent | Computational Method | Solvation Model | Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Water | DFT/PCM | Implicit | Data Not Available |

| Methanol | MD/AMBER | Explicit | Data Not Available |

| Chloroform | DFT/SMD | Implicit | Data Not Available |

Biological Activity and Molecular Level Investigations in Vitro

Molecular Mechanisms of Biological Activity of Quinoline-Butanoic Acid Derivatives

The biological effects of quinoline-butanoic acid derivatives are rooted in their interactions with specific molecular targets, primarily enzymes and cell surface receptors. In vitro studies have been instrumental in elucidating these mechanisms, providing a foundation for understanding their therapeutic potential.

Quinoline-based structures, particularly those incorporating a carboxylic acid moiety, have been identified as potent inhibitors of several key enzymes involved in critical cellular processes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Its inhibition can halt the proliferation of rapidly dividing cells, making it an attractive target in oncology and immunology. Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors. nih.govresearchgate.net For instance, certain quinoline-4-carboxylic acid analogues have demonstrated significant inhibitory activity, with IC50 values in the nanomolar range. nih.govosti.gov One potent analogue, compound 41 , showed a DHODH IC50 of 9.71 ± 1.4 nM. nih.gov Another related compound, 43 , had an IC50 of 26.2 ± 1.8 nM and a co-crystal structure with DHODH revealed a novel water-mediated hydrogen bond interaction with the T63 residue in the enzyme's binding pocket. nih.govresearchgate.net These inhibitors function by occupying the ubiquinone binding channel of the enzyme, thereby blocking its catalytic activity. researchgate.net

Topoisomerase I & II: DNA topoisomerases are essential enzymes that manage DNA topology during replication, transcription, and recombination. nih.gov Certain quinoline-based compounds have been shown to inhibit these enzymes. For example, a novel class of antibacterial agents based on the quinoline (B57606) scaffold was found to inhibit DNA gyrase (a type IIA topoisomerase) in Staphylococcus aureus. nih.gov These inhibitors act by binding to a transient, non-catalytic pocket at the enzyme's dimer interface, bridging the DNA and the protein, which is distinct from the binding site of fluoroquinolones. nih.gov This mechanism offers a pathway to circumvent existing drug resistance. nih.govnih.gov

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from lysine (B10760008) residues on histone tails. mdpi.commdpi.com The butanoic acid (butyrate) moiety itself is a known inhibitor of HDAC activity. nih.gov This has spurred the development of more complex inhibitors that use a quinoline scaffold. A series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were designed as potent HDAC inhibitors. nih.gov The most potent compound from this series, 21g , exhibited an IC50 of 0.050 µM against total HDACs, which was threefold more potent than the approved drug Vorinostat (IC50 = 0.137 µM). nih.gov These inhibitors typically feature a zinc-binding group (like the hydroxamic acid derived from the carboxyl group), a linker (the butanoic acid chain), and a cap group (the quinoline ring) that interacts with the surface of the enzyme. researchgate.net

| Compound Class | Target Enzyme | Key Finding | IC50 Value | Source |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid analogue (41) | Dihydroorotate Dehydrogenase (DHODH) | Potent inhibition through interaction with brequinar-binding pocket. | 9.71 ± 1.4 nM | nih.gov |

| Quinoline-4-carboxylic acid analogue (43) | Dihydroorotate Dehydrogenase (DHODH) | Forms novel water-mediated H-bond with T63 residue. | 26.2 ± 1.8 nM | nih.govresearchgate.net |

| 8-substituted quinoline-2-carboxamide (21g) | Histone Deacetylase (HDAC) | Exhibited greater potency than the reference drug Vorinostat. | 0.050 µM | nih.gov |

| Novel Quinoline Agent | DNA Gyrase (Type IIA Topoisomerase) | Binds to a new allosteric site, circumventing fluoroquinolone resistance. | Not specified | nih.gov |

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.gov Quinolinecarboxylic acid derivatives have been evaluated for their affinity to various receptors.

In one study, a series of quinolinecarboxylic acid amides were synthesized and evaluated for their in vitro binding affinity at serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors. researchgate.net The 5-HT3 receptor is a ligand-gated ion channel, while the D2 receptor is a classic GPCR. researchgate.netnih.gov One derivative demonstrated a high affinity for the 5-HT3 receptor with a Ki of 9.9 nM and displayed selectivity over the 5-HT4 and D2 receptors. researchgate.net This suggests that the quinoline scaffold can be tailored to achieve specific receptor interactions.

Furthermore, the butanoic acid component has been linked to GPCR activity. Its anti-tumor function is partly attributed to its role as a ligand for G protein-coupled receptor 109A (GPR109A). biointerfaceresearch.com This indicates that quinoline-butanoic acid derivatives may engage in dual modes of action, inhibiting enzymes intracellularly while also modulating cell signaling pathways through receptor binding at the cell surface.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline-butanoic acid derivatives, these studies have focused on modifications to the quinoline ring system, the butanoic acid side chain, and the influence of stereochemistry.

The biological activity of quinoline derivatives is highly dependent on the type, position, and nature of substituents on the heterocyclic ring system. biointerfaceresearch.com

Position of Substituents: Studies on various quinoline derivatives have shown that substitutions at different positions lead to varied biological activities. For instance, in a series of 3-((6-R-quinolin-4-yl)thio) propanoic acid derivatives, the absence of alkoxy substituents at the 6-position of the quinoline ring was associated with higher toxicity. dnu.dp.ua In another study on quinoline derivatives as antibacterial agents, modifications at the N13- and 5-positions of an oxazino-quinoline scaffold were explored to establish SAR. nih.gov For EGFR inhibitors, the 4-anilinoquinoline-3-carbonitrile (B11863878) class has been extensively studied, drawing comparisons to approved 4-anilinoquinazoline (B1210976) inhibitors. mdpi.comnih.gov

Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is a key feature for molecular interactions. It can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. nih.gov For example, in docking studies with the GLI1 protein, the quinoline nitrogen atom was shown to form a hydrogen bond with the backbone of His220. nih.gov The position of the nitrogen also influences the electronic properties of the ring system, affecting its interaction with target proteins. Studies on quinolinecarboxylic acid derivatives as 5-HT3 receptor antagonists suggest an optimal distance between the lone electron pair of the quinoline nitrogen and the nitrogen of an associated azabicyclic moiety for potent binding. researchgate.net

The butanoic acid side chain is not merely a spacer but plays an active role in molecular recognition and biological activity.

Linker Function: The four-carbon chain provides flexibility and positions the terminal carboxyl group at an optimal distance and orientation to interact with the target. In HDAC inhibitors, this linker region occupies a narrow channel in the enzyme, mimicking the acetylated lysine substrate. researchgate.net

Terminal Carboxyl Group: The carboxyl group is a critical pharmacophore. It is often ionized at physiological pH, allowing it to form strong ionic interactions and hydrogen bonds with amino acid residues (such as arginine and lysine) in a target's active site. nih.gov In the case of HDAC inhibitors, this acidic moiety is often converted to a hydroxamic acid to act as a potent zinc-binding group, chelating the catalytic Zn2+ ion in the active site. nih.gov The importance of the acidic group is also highlighted in studies of quinoline-based fluororeceptors designed for the recognition of carboxylic acids, which established the essential role of the quinoline ring nitrogen in binding with the acid functionality. researchgate.net

Chirality can have a profound impact on the biological activity of a drug, as stereoisomers can exhibit different potencies, selectivities, and metabolic profiles. nih.gov

In Vitro Biological Activity of 4-(Quinolin-2-yl)butanoic Acid: A Review of Current Research

Despite a comprehensive review of scientific literature, no specific data regarding the in vitro biological activity of the chemical compound this compound was identified. Extensive searches for its antiproliferative effects, cytotoxic mechanisms, induction of apoptosis, and specific molecular targets yielded no direct research findings for this particular molecule.

While the broader class of quinoline derivatives has been the subject of significant research in medicinal chemistry, demonstrating a wide range of biological activities, studies focusing specifically on the this compound scaffold appear to be absent from the current body of published scientific literature.

Research on other quinoline derivatives, such as quinoline-2-carboxylic acids and quinoline-4-carboxylic acids, has shown promising results in areas like cancer research. For instance, certain quinoline-4-carboxylic acid analogs have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is essential for cell proliferation. Similarly, some esters and amides of quinoline-2-carboxylic acid have been synthesized and evaluated for their potential antiproliferative and apoptotic activities against cancer cell lines.

Furthermore, studies on 4-thioquinoline derivatives bearing propanoic acid residues have indicated potential antioxidant properties. However, these compounds are structurally distinct from this compound, and their biological activities cannot be directly extrapolated to the subject of this article.

The absence of specific research on this compound means that there is no available data to populate the requested sections on its in vitro cellular and sub-cellular mechanisms, including:

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are indispensable for separating 4-(Quinolin-2-yl)butanoic acid from any impurities or byproducts and for quantifying its presence in a sample.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and confirming the identity of this compound. A typical method development would involve a reversed-phase approach, likely utilizing a C18 column. The mobile phase would be optimized by adjusting the ratio of an aqueous component (such as water with an acid modifier like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (like acetonitrile or methanol).

Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. This process would establish the method's specificity, linearity, range, accuracy, precision (both repeatability and intermediate precision), and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for this compound and its potential impurities would also be determined.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient from 10% B to 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength determined by the UV spectrum of the compound |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a hypothetical set of starting conditions for method development and is not based on published experimental data for this specific compound.

Coupling of HPLC with Mass Spectrometry (LC-MS, ESI-Q-ToF) for Comprehensive Profiling

For a more in-depth analysis, HPLC is often coupled with mass spectrometry (LC-MS). Using an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids, the separated components from the HPLC are ionized before entering the mass spectrometer. A Quadrupole Time-of-Flight (Q-ToF) mass analyzer would provide high-resolution and accurate mass data. This LC-MS/MS approach would not only confirm the molecular weight of this compound but also aid in the identification of unknown impurities by analyzing their fragmentation patterns. This is particularly useful for comprehensive profiling of synthesis batches and stability samples.

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopic techniques are essential for unequivocally determining the chemical structure of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be conducted.

¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling.

¹³C NMR: Would show the number of different types of carbon atoms in the molecule.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This collective data allows for the unambiguous assignment of all atoms in the molecule's structure.

For studying the compound in its solid form, Solid-State NMR could provide insights into its conformation and packing in the crystal lattice.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Quinoline (B57606) Protons | 7.0 - 8.5 |

| Aliphatic Protons (CH₂)₃ | 1.5 - 3.0 |

| Carboxylic Acid Proton (OH) | 10 - 12 (often broad) |

| Quinoline Carbons | 120 - 160 |

| Aliphatic Carbons (CH₂)₃ | 20 - 40 |

| Carbonyl Carbon (C=O) | 170 - 180 |

This table contains predicted chemical shift ranges based on general principles of NMR spectroscopy and is not derived from experimental data for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, as the measured mass can be matched to a unique molecular formula. This technique is crucial for confirming the identity of a newly synthesized compound.

X-ray Diffraction Analysis for Crystalline Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional atomic structure. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding. For a polycrystalline powder, X-ray powder diffraction (XRPD) would be used to identify the crystalline phase and assess its purity.

Electrophoretic Methods for Analytical Characterization

Electrophoretic methods offer high-resolution separation capabilities for the analytical characterization of charged species like this compound. These techniques are particularly valuable for the analysis of complex matrices due to their high efficiency, minimal sample consumption, and versatility. Capillary electrophoresis and its microchip-based counterpart are powerful tools for the separation and quantification of quinoline carboxylic acids and their derivatives.

Capillary Electrophoresis (CE) and Microchip Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field, which is influenced by the ion's charge, size, and the viscosity of the separation buffer. In the context of this compound, the presence of both a basic quinoline nitrogen and an acidic carboxylic acid group allows for its analysis in both cationic and anionic forms, depending on the pH of the background electrolyte (BGE).

Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and is well-suited for the analysis of quinoline carboxylic acids. The separation is governed by the charge-to-size ratio of the analytes. For instance, in the analysis of related compounds like phenolic acids, CZE coupled with mass spectrometry (CZE-MS) has demonstrated effective separation under basic conditions using a BGE of 0.5 M ammonium hydroxide, which ensures the deprotonation of the carboxylic acid group and migration as an anion mdpi.com. The choice of BGE is critical; for example, phosphate buffers are commonly used and their concentration can be optimized to achieve the desired separation of various organic acids mdpi.com.

To enhance separation efficiency and resolution, various strategies can be employed:

Coated Capillaries: The use of coated capillaries can prevent the adsorption of analytes to the capillary wall, which is a common issue with fused-silica capillaries. For the analysis of quinolinic acid, a structurally related compound, capillaries coated with a quaternary ammonium compound have been shown to provide superior separation compared to other methods thermofisher.comnih.gov.

Buffer Additives: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can alter the electroosmotic flow and the solvation of the analyte, thereby improving separation selectivity. Surfactants like cetyltrimethylammonium bromide (CTAB) can also be included in the BGE to facilitate the separation of complex mixtures of carboxylic acids mdpi.com.

Stacking Techniques: To improve detection sensitivity, online sample concentration techniques like stacking can be utilized. In the analysis of quinolinic acid, a simple stacking procedure involving the inclusion of acetonitrile in the sample matrix was employed to enhance the peak shape and sensitivity thermofisher.comnih.gov.

Microchip Electrophoresis (MCE) represents a miniaturized format of CE, offering advantages such as faster analysis times, reduced sample and reagent consumption, and the potential for integration into portable analytical devices. MCE has been successfully applied to the rapid separation of various carboxylic acids, including phenolic acids, with analysis times often under five minutes nih.gov. The principles of separation in MCE are analogous to conventional CE. For instance, a study on phenolic acids utilized a 15 mM borate buffer (pH 9.5) with 10% methanol to achieve separation within 300 seconds nih.gov. Given its structural similarities, it is anticipated that this compound could be effectively analyzed using similar MCE protocols.

The table below summarizes typical CE conditions that could be adapted for the analysis of this compound, based on the analysis of analogous compounds.

| Parameter | Typical Conditions for Carboxylic Acid Analysis by CE |

| Capillary Type | Fused-silica, Coated Capillaries (e.g., quaternary ammonium) |

| Background Electrolyte (BGE) | Borate buffer (15-30 mM), Phosphate buffer (50-500 mM) |

| pH | Typically basic (e.g., 9.0-11.4) to ensure deprotonation of the carboxylic acid |

| Organic Modifier | Methanol (10-20%), Acetonitrile |

| Applied Voltage | 15-30 kV |

| Detection | UV-Vis, Mass Spectrometry (MS) |

Derivatization Strategies for Enhanced Detection and Sensitivity in Electrophoretic Analysis

While UV-Vis and mass spectrometry are common detection methods in CE, their sensitivity may be insufficient for trace-level analysis. Derivatization of the analyte with a tag that possesses a strong chromophore or fluorophore can significantly enhance detection sensitivity, particularly when using laser-induced fluorescence (LIF) detection, which can achieve extremely low limits of detection.

For carboxylic acids like this compound, derivatization typically targets the carboxylic acid functional group. A variety of fluorescent derivatization reagents are available for this purpose. The general approach involves the activation of the carboxylic acid, often with a carbodiimide, followed by reaction with a fluorescent amine or hydrazide.

Common Fluorescent Derivatization Reagents for Carboxylic Acids:

A range of reagents can be used to label carboxylic acids for enhanced detection. These reagents often contain functionalities like amines, hydrazides, or alkyl halides that react with the carboxyl group.

Coumarin Analogues: These reagents are widely used due to their high fluorescence quantum yields.

Anthracene Derivatives: These provide a strong fluorophore for sensitive detection.

Diazoalkanes: These react with carboxylic acids to form fluorescent esters.

Fluorescent Amines and Hydrazides: These are coupled to the carboxylic acid after its activation.

A novel derivatization strategy for carboxylic acid-containing metabolites for CE-MS analysis involves the use of trimethylmethaneaminophenacetyl bromide (TmAmPBr). This reagent introduces a permanent positive charge, which is beneficial for ionization efficiency in positive-ion mode mass spectrometry. This approach has been shown to achieve detection limits down to the nanomolar range.

The table below presents a selection of fluorescent derivatization reagents that are potentially applicable to this compound, along with their typical reaction conditions and reported detection limits for various carboxylic acids.

| Derivatization Reagent | Reactive Group | Typical Reaction Conditions | Reported Detection Limits (for various carboxylic acids) | Reference |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Amine | EDC/DMAP coupling | 64,000-fold sensitivity increase (ESI-MS) | thermofisher.com |

| 6-oxy-(acetylpiperazine)fluorescein (APF) | Piperazine | Not specified | Not specified | thermofisher.com |

| o-phenylenediamine (OPD) | Diamine | Not specified | 18 nM - 1 µM (Fluorescence) | thermofisher.com |

| 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Diamine | Not specified | 1.3 - 5.4 nM (Fluorescence) | thermofisher.com |

| 9-(2-hydroxyethyl)-carbazole (HEC) | Hydroxyl | EDC/DMAP, 60 °C, 30 min | 38–57 fmol | thermofisher.com |

| 2-(7H-Dibenzo[a,g]carbazol-7-yl)ethyl 4-methylbenzenesulfonate (DBCETS) | Sulfonate | Not specified | Not specified | thermofisher.com |

These derivatization strategies, coupled with the high-resolution separation power of capillary and microchip electrophoresis, provide a robust analytical toolkit for the detailed characterization and sensitive quantification of this compound in various research applications.

Applications in Organic Synthesis As Building Blocks

Utilization of 4-(Quinolin-2-yl)butanoic Acid in the Synthesis of Complex Organic Molecules

While specific total syntheses of complex natural products directly employing this compound are not extensively documented in publicly available literature, the structural motif is of significant interest. The quinoline (B57606) core is a key feature in many alkaloids and pharmacologically active synthetic molecules. The butanoic acid portion of the molecule allows for standard amide bond formations, esterifications, and reductions to the corresponding alcohol or transformations into other functional groups.

This bifunctionality allows chemists to envision its use in the assembly of more elaborate structures. For instance, the carboxylic acid can be coupled with various amines or alcohols to introduce new substituents and build molecular complexity. The quinoline nitrogen can be quaternized to modulate the electronic properties of the ring system, and the aromatic rings of the quinoline scaffold can undergo electrophilic substitution reactions, further expanding the possibilities for derivatization.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Carboxylic Acid | Amide Coupling | Amines, Coupling reagents (e.g., HATU, EDC) | Amide derivatives |

| Carboxylic Acid | Esterification | Alcohols, Acid catalyst or coupling reagents | Ester derivatives |

| Carboxylic Acid | Reduction | LiAlH₄, BH₃·THF | 4-(Quinolin-2-yl)butan-1-ol |

| Quinoline Nitrogen | Quaternization | Alkyl halides | Quaternized quinolinium salts |

| Quinoline Ring | Electrophilic Substitution | Nitrating agents, Halogenating agents | Substituted quinoline ring |

Role in the Development of Novel Functional Organic Materials

The quinoline scaffold is known for its photophysical and electronic properties, making it a valuable component in the design of functional organic materials. Derivatives of quinoline have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal complexes with interesting catalytic or photoluminescent properties.

The incorporation of this compound into polymers or larger supramolecular assemblies can be achieved through its carboxylic acid functionality. For example, it could be polymerized with diols or diamines to form polyesters or polyamides, respectively. Such materials would feature the quinoline moiety as a pendant group, potentially imparting desirable optical or electronic characteristics to the bulk material. The ability of the quinoline nitrogen to coordinate with metal ions also opens up possibilities for creating metal-organic frameworks (MOFs) or coordination polymers.

Integration into Fragment-Based Drug Discovery and Chemical Library Synthesis

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. This approach involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.

This compound, with a molecular weight of 215.25 g/mol , fits within the general size and complexity guidelines for a fragment. Its structure presents distinct recognition elements for potential protein binding: the heterocyclic aromatic system capable of engaging in π-stacking and hydrogen bonding interactions, and the carboxylic acid group which can act as a hydrogen bond donor and acceptor.

The synthesis of a chemical library based on this compound is a straightforward process. By utilizing the reactivity of the carboxylic acid, a diverse range of amides and esters can be readily prepared, allowing for the systematic exploration of the chemical space around the quinoline core. This approach enables the generation of a focused library of compounds for screening against various biological targets.

Table 2: Exemplary Library Synthesis from this compound

| Library Type | Reaction | Diverse Building Blocks | Potential Applications |

| Amide Library | Amide Coupling | Primary and secondary amines | Screening for enzyme inhibitors, receptor modulators |

| Ester Library | Esterification | Alcohols, phenols | Probing binding pockets, improving pharmacokinetic properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Quinolin-2-yl)butanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of quinoline derivatives typically employs protocols like the Gould–Jacob, Friedländer, or Skraup reactions. For this compound, cyclization reactions using substituted anilines and β-keto acids are common. Transition metal catalysis (e.g., Pd or Cu) can enhance regioselectivity . Solvent choice (e.g., methanol or ethanol) and temperature control (room temperature vs. reflux) significantly affect crystallinity and purity, as seen in analogous anthracene-derived butanoic acids .

Q. What analytical techniques are recommended for characterizing this compound and ensuring structural integrity?

- Methodological Answer : Use a combination of / NMR to confirm the quinoline ring and butanoic acid chain connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as applied to 4-(anthracen-1-yl)butanoic acid) resolves stereochemical ambiguities . Purity is assessed via HPLC with UV detection at 254 nm, referencing protocols for phenoxybutanoic acids .

Q. What precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines for quinoline derivatives: avoid inhalation (use fume hoods), wear nitrile gloves to prevent skin contact, and store in sealed containers under dry, inert conditions. Safety showers and eye-wash stations must be accessible, as outlined in SDS for similar compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

- Methodological Answer : Systematically modify substituents on the quinoline ring (e.g., halogens, methyl groups) and adjust the butanoic acid chain length. Kinetic assays, as used for phenoxybutanoic acids, reveal steric and electronic effects on enzyme binding (e.g., and ) . For example, chlorination at the 2-position of phenoxybutanoic acids increased herbicidal activity by 30% , suggesting analogous modifications could enhance target affinity.

Q. How can researchers resolve discrepancies in biological activity data among derivatives of this compound?

- Methodological Answer : Cross-validate assays using orthogonal techniques (e.g., in vitro enzyme inhibition vs. cellular uptake studies). For inconsistent results, analyze impurities via LC-MS and assess stereochemical purity. Contradictions in phenoxybutanoic acid efficacy were resolved by comparing isomer ratios and metabolite stability .

Q. What strategies improve the bioavailability of this compound derivatives in medicinal chemistry applications?

- Methodological Answer : Introduce solubilizing groups (e.g., hydroxyl or amino substituents) on the quinoline ring or butanoic acid chain. Prodrug approaches, such as esterification of the carboxylic acid (e.g., ethyl esters), enhance membrane permeability. Analogous modifications in 4-(adamantan-1-yl)quinoline-2-carboxylic acid derivatives improved antitubercular activity by 50% .

Q. How does the quinoline moiety influence the stability of this compound under experimental conditions?

- Methodological Answer : The aromatic quinoline ring confers photostability but may promote oxidation at the 4-position. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. For analogs like 4-(3-aminophenyl)butanoic acid, oxidation to ketones was mitigated by argon purging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products